![molecular formula C15H17N3O2S B4851258 3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)
3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide
Description
Synthesis Analysis
Synthesis of thiadiazole derivatives typically involves cyclization reactions, with manganese(II) catalysis being a common method for cyclizing substituted thiosemicarbazides/thiohydrazides into thiadiazoles. For instance, Dani et al. (2013) explored the synthesis of thiadiazole compounds through manganese(II) nitrate catalyzed cyclization, demonstrating the versatility of thiadiazole synthesis methods (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography and density functional theory (DFT) studies. These analyses reveal that the compounds often crystallize in the monoclinic system and are stabilized by intra- and intermolecular hydrogen bonds. The geometrical parameters obtained from DFT studies align closely with X-ray data, indicating the compounds' stability and the nature of electronic transitions within them. The molecular structure of these compounds, as detailed by Dani et al. (2013), often involves π⋯π transitions attributed to electron transfer between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Dani et al., 2013).
Future Directions
properties
IUPAC Name |
N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-3,5-6,12H,4,7-10H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITODZIFQZSDXHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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